![molecular formula C13H10ClN3OS B5803737 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5803737.png)
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a thioamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. Additionally, it has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has several advantages for lab experiments. It is a stable compound that is soluble in organic solvents, making it easy to use in various assays. Additionally, it has been shown to have potent inhibitory effects on specific enzymes and pathways, making it a useful tool for studying cancer, inflammation, and neurodegenerative diseases. However, it also has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
未来方向
There are several future directions for the study of 2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide. One potential direction is the development of analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Finally, the potential use of this compound as a diagnostic tool for cancer and other diseases should also be explored.
Conclusion
In conclusion, this compound is a thioamide derivative that has gained attention in scientific research due to its potential applications in various fields. It can be synthesized using different methods and has been shown to have potent inhibitory effects on specific enzymes and pathways. Its potential applications in cancer, inflammation, and neurodegenerative diseases make it a useful tool for studying these diseases. However, further studies are needed to determine its efficacy in vivo and its potential use as a therapeutic agent.
合成方法
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with 2-aminopyridine followed by the addition of carbon disulfide and ammonia. Another method involves the reaction of 2-chlorobenzoyl isothiocyanate with 2-aminopyridine. The resulting product is a yellow solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
科学研究应用
2-chloro-N-[(2-pyridinylamino)carbonothioyl]benzamide has been used in various scientific research applications, including the study of cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
IUPAC Name |
2-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-6-2-1-5-9(10)12(18)17-13(19)16-11-7-3-4-8-15-11/h1-8H,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZCETSEVFZNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


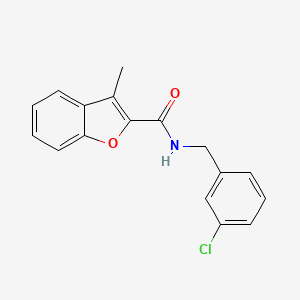
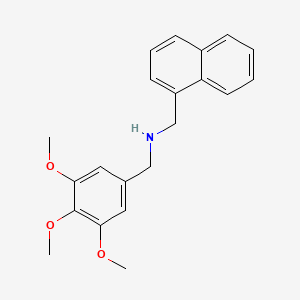
![3-(4-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803696.png)
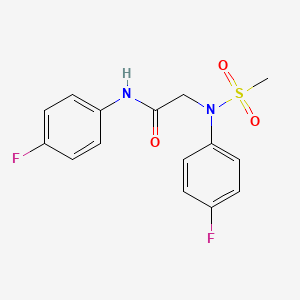

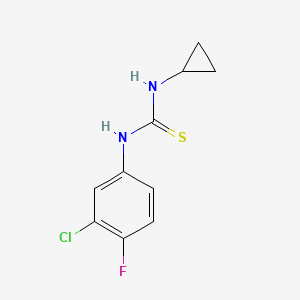
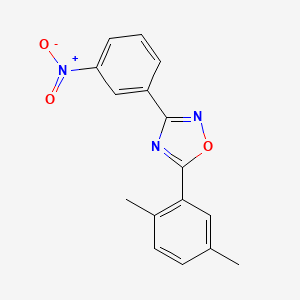
![methyl 3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5803724.png)
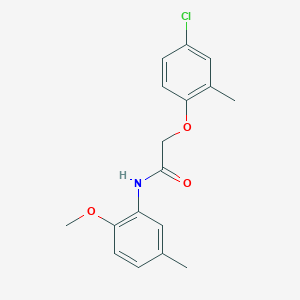
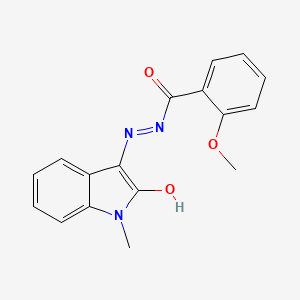
![2-[(anilinocarbonyl)amino]-N-isopropylbenzamide](/img/structure/B5803749.png)
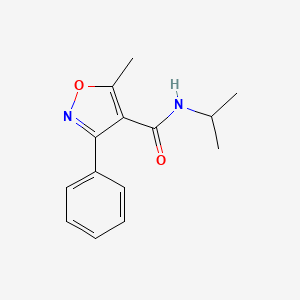
![6-tert-butyl-N-cyclohexyl-2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5803757.png)